1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
Overview
Description
1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. This compound features a pyrazolo[3,4-b]pyridine core which is further functionalized with cyclopropylethyl and methyl groups. The presence of a sulfonate ester provides the compound with enhanced solubility and reactivity characteristics, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate typically starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as pyrazole and pyridine derivatives. The cyclopropylethyl group is usually introduced via alkylation reactions, and the methyl groups are typically added through methylation processes using reagents like methyl iodide. The final step involves the sulfonation of the pyrazolo[3,4-b]pyridine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve the optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions where the pyrazolo[3,4-b]pyridine core is oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using hydride donors like sodium borohydride, which could reduce any reducible functional groups on the molecule.
Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of reactive sulfonate esters.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
From oxidation, products may include ketones or carboxylic acids.
Reduction might yield alcohols or alkanes.
Substitution reactions can produce various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Chemistry: : The compound is used in organic synthesis as an intermediate for the preparation of more complex molecules. It serves as a building block for the construction of polycyclic structures and other heterocyclic compounds.
Biology: : In biological research, it is used to study enzyme inhibition, given its structural similarity to known enzyme inhibitors. It can also serve as a ligand in binding studies to explore protein-ligand interactions.
Medicine: : It has potential applications in the development of pharmaceutical drugs, particularly for conditions involving dysregulated enzyme activity. Its unique structure allows it to interact with biological targets in a specific manner.
Industry: : In the industrial sector, the compound finds applications in the synthesis of specialty chemicals, including dyes and polymers. It can also be used in the development of agrochemicals for crop protection.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric site, thus preventing the substrate from accessing the enzyme. The pathways involved may include inhibition of signal transduction or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-cyclopropylethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
1-(1-cyclopropylethyl)-4-ethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate
1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl 4-methylbenzene-1-sulfonate
Uniqueness: : The uniqueness of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate lies in its specific functional group arrangement, providing it with distinct reactivity and biological activity. The position of the methyl and cyclopropylethyl groups on the pyrazolo[3,4-b]pyridine core significantly influences its chemical behavior and interaction with biological targets, setting it apart from similar compounds.
This compound's distinctive molecular architecture makes it a versatile tool in both scientific research and industrial applications, showcasing the power of chemical synthesis in creating molecules with specialized properties.
Properties
IUPAC Name |
[1-(1-cyclopropylethyl)-4-methylpyrazolo[3,4-b]pyridin-6-yl] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-4-8-16(9-5-12)26(23,24)25-18-10-13(2)17-11-20-22(19(17)21-18)14(3)15-6-7-15/h4-5,8-11,14-15H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJHJTIVNJWMTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C(C)C4CC4)C(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118492 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-64-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929975-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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